
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of nitro groups attached to the benzene rings, which significantly influence its chemical properties and reactivity. It is used in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or thiols, ethanol or water as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 4-methyl-3-aminophenyl-4-aminobenzamide.
Substitution: N-(4-methyl-3-aminophenyl)-4-aminobenzamide.
Oxidation: N-(4-carboxy-3-nitrophenyl)-4-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and polymers
Wirkmechanismus
The mechanism of action of N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of essential biological processes, making it a potential antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methyl-3-nitrophenyl)benzylamine: Similar structure but lacks the nitro group on the benzamide ring.
4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group instead of the amide group.
N’-[(4-methyl-3-nitrophenyl)sulfonyl]isonicotinohydrazide: Contains a sulfonyl group and isonicotinohydrazide moiety.
Uniqueness
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide is unique due to the presence of two nitro groups on the benzene rings, which significantly influence its chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
347906-92-7 |
|---|---|
Molekularformel |
C14H11N3O5 |
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-2-5-11(8-13(9)17(21)22)15-14(18)10-3-6-12(7-4-10)16(19)20/h2-8H,1H3,(H,15,18) |
InChI-Schlüssel |
MPKBHAOGHXLSFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


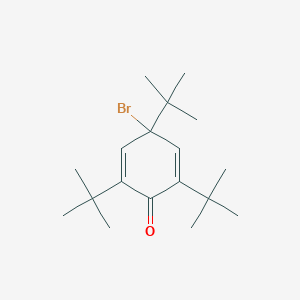
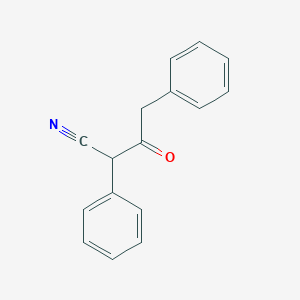

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
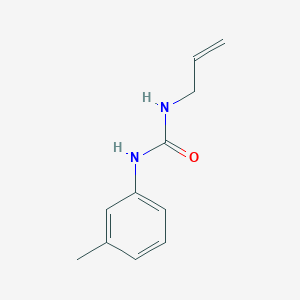
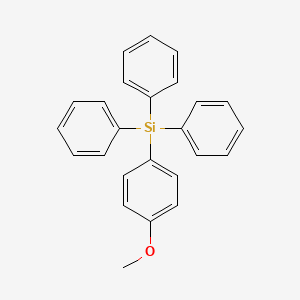


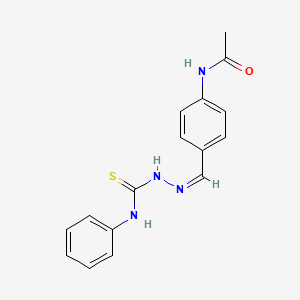
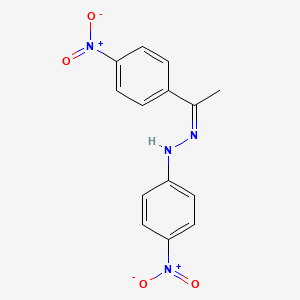
![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)


![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
